molecular formula C19H22BN3O2 B15220077 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15220077
M. Wt: 335.2 g/mol
InChI Key: NZYPLQOSNIJHDA-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is a boron-containing heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at position 5 with a methyl group and at position 2 with a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The dioxaborolane group is a boronate ester, widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . The compound’s structure is pivotal for applications in medicinal chemistry and materials science, where boronate esters serve as intermediates for biaryl synthesis .

Properties

Molecular Formula

C19H22BN3O2

Molecular Weight

335.2 g/mol

IUPAC Name

5-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22BN3O2/c1-13-10-11-23-17(21-13)12-16(22-23)14-6-8-15(9-7-14)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3

InChI Key

NZYPLQOSNIJHDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN4C=CC(=NC4=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially modifying its electronic properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents Key Features Synthesis Method Applications/Notes References
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine - 5-Methyl
- 2-(4-Dioxaborolane-phenyl)
Boronated for cross-coupling; stable under catalytic conditions Suzuki coupling with aryl boronate esters Intermediate for biaryl synthesis; potential in drug discovery and materials
5-(2-Furanyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine - 7-Trifluoromethyl
- 5-Furanyl
Electron-withdrawing CF₃ enhances metabolic stability Multi-step nucleophilic substitution Anticancer/antimicrobial candidates due to trifluoromethyl’s bioactivity
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine - 5-Methyl
- 7-Amino
- 2-Trifluoromethyl
Amino group at C7 improves solubility; CF₃ modulates electronic properties Condensation of aminopyrazoles Lead compound in kinase inhibition studies
6-(2-Hydroxybenzoyl)-2-(4-methylphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine - 6-Hydroxybenzoyl
- 2,7-Aryl substituents
Hydrogen-bonding network (C–H⋯N/O) enhances crystallinity Thermal cyclocondensation Structural studies for supramolecular chemistry
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)pyrazolo[1,5-a]pyrimidine - 5-Isopropyl
- 7-Piperazinyl
Piperazine moiety confers basicity and CNS penetration Buchwald-Hartwig amination Neuropharmacological agents (e.g., PDE inhibitors)
7-Triazolyl-pyrazolo[1,5-a]pyrimidines - Triazole substituents at C7 Triazole enhances hydrogen bonding and metal coordination Click chemistry or cyclocondensation Antitrypanosomal and antipurine activity

Structural and Functional Analysis

  • Boronate Ester vs. Trifluoromethyl Groups : The dioxaborolane group in the target compound enables cross-coupling reactions, whereas trifluoromethyl groups (e.g., in ) improve metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.
  • Amino and Piperazinyl Substitutions: The 7-amino group in increases solubility, while the piperazinyl group in enhances blood-brain barrier permeability, critical for CNS-targeted drugs.
  • Heteroaromatic Substituents : Furanyl () and triazolyl () groups introduce hydrogen-bonding sites, influencing binding affinity in biological targets.

Biological Activity

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings and case studies.

  • Molecular Formula : C16H23B O4
  • Molecular Weight : 290.2 g/mol
  • IUPAC Name : Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate .

The compound has been studied primarily for its inhibitory effects on dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancer. DYRK1A plays a critical role in neuronal development and cell cycle regulation. Inhibition of DYRK1A has shown promise in treating conditions such as Alzheimer's disease and diabetes .

Biological Activity

Recent studies have demonstrated that compounds related to pyrazolo[1,5-a]pyrimidine exhibit significant biological activities:

  • Selectivity and Efficacy : Compounds derived from this class have shown high selectivity for DYRK1A with IC50 values ranging from 76 to 186 nM. These compounds maintain favorable physicochemical properties conducive to drug development .
  • Cellular Activity : The compound exhibits good permeability and cellular activity without P-glycoprotein liability, indicating its potential for effective in vivo applications .

Case Studies

  • Neurodegenerative Diseases : A study highlighted the role of DYRK1A inhibitors in mitigating the effects of Alzheimer's disease by promoting neuronal health and function. The pyrazolo[1,5-a]pyrimidine derivatives showed potential in enhancing cognitive function in animal models .
  • Oncology Applications : Research indicated that selective inhibition of DYRK1A could lead to reduced proliferation of cancer cells in vitro. The compound's ability to modulate cell cycle progression presents a promising avenue for cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeEffect/OutcomeReference
DYRK1A InhibitionIC50 = 76 - 186 nM
NeuroprotectionImproved neuronal function in Alzheimer's models
Anticancer ActivityReduced proliferation in cancer cell lines
Cellular PermeabilityHigh permeability without P-glycoprotein liability

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